Technical Guide: 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6)
Technical Guide: 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, offers a versatile scaffold for the construction of more complex molecules. The bromine atom is particularly amenable to various cross-coupling reactions, making this compound a key intermediate in the synthesis of a wide range of functionalized pyridine structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-2,5-dimethylpyridine, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Bromo-2,5-dimethylpyridine is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 17117-23-6[1] |
| Molecular Formula | C₇H₈BrN[1] |
| Molecular Weight | 186.05 g/mol [1] |
| SMILES | CC1=CC(Br)=C(C=N1)C |
| Appearance | Not explicitly found in search results |
| Boiling Point | Not explicitly found in search results |
| Melting Point | Not explicitly found in search results |
| Density | Not explicitly found in search results |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 4-Bromo-2,5-dimethylpyridine. While specific spectra were not directly available in the search results, several chemical suppliers indicate the availability of NMR, IR, and mass spectrometry data for this compound.[2][3] Researchers are advised to consult the suppliers' documentation for detailed spectral information.
| Spectroscopy Type | Data Availability |
| ¹H NMR | Available from suppliers[2][3] |
| ¹³C NMR | Available from suppliers[3] |
| Infrared (IR) | Available from suppliers[3] |
| Mass Spectrometry (MS) | Available from suppliers[2][3] |
Synthesis and Reactivity
The primary route for the synthesis of 4-Bromo-2,5-dimethylpyridine involves the bromination of 2,5-dimethylpyridine. While a specific detailed protocol for this exact transformation was not found in the provided search results, a general experimental workflow can be inferred from standard bromination procedures of pyridine derivatives.
General Experimental Protocol for Bromination of 2,5-dimethylpyridine (Hypothetical)
Disclaimer: This is a generalized protocol and may require optimization.
Materials:
-
2,5-dimethylpyridine
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂)
-
Solvent (e.g., sulfuric acid, acetic acid, or an inert solvent like CCl₄)
-
Radical initiator (if using NBS in a non-acidic solvent, e.g., AIBN or benzoyl peroxide)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in the chosen solvent.
-
Slowly add the brominating agent portion-wise to the solution. The reaction may be exothermic and require cooling.
-
If necessary, heat the reaction mixture to the appropriate temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate to remove excess bromine).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure 4-Bromo-2,5-dimethylpyridine.
Reactivity and Use in Further Synthesis
4-Bromo-2,5-dimethylpyridine is a versatile intermediate for introducing the 2,5-dimethylpyridyl moiety into larger molecules. The bromine atom at the 4-position can readily participate in various palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for a typical Suzuki cross-coupling reaction using 4-Bromo-2,5-dimethylpyridine.
Applications in Drug Discovery
Brominated pyridines are crucial building blocks in medicinal chemistry, often serving as precursors for the synthesis of kinase inhibitors and other biologically active compounds. The 2,5-dimethylpyridine scaffold can be strategically employed to probe hydrophobic pockets in target proteins and to modulate the physicochemical properties of lead compounds.
While specific examples detailing the direct use of 4-Bromo-2,5-dimethylpyridine in a drug development pipeline were not explicitly found, its utility can be inferred from the importance of similar structures. The Suzuki coupling reaction, for which 4-Bromo-2,5-dimethylpyridine is an excellent substrate, is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.
Derivatives of substituted pyridines have been implicated as inhibitors of various kinase signaling pathways that are often dysregulated in diseases such as cancer. For instance, many kinase inhibitors target the ATP-binding site, and the pyridine core can form key hydrogen bonding interactions with the hinge region of the kinase.
Caption: A conceptual diagram illustrating the potential role of a pyridinyl-based inhibitor in a generic kinase signaling pathway.
Conclusion
4-Bromo-2,5-dimethylpyridine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its ability to participate in cross-coupling reactions allows for the straightforward introduction of the 2,5-dimethylpyridyl moiety into a wide array of molecular scaffolds. While further research is needed to fully elucidate its role in specific biological pathways, the foundational importance of substituted pyridines in medicinal chemistry underscores the potential of 4-Bromo-2,5-dimethylpyridine as a key building block for the development of novel therapeutics. Researchers are encouraged to explore its utility in the synthesis of new chemical entities with potential biological activity.
